i-Butyl-1H-Tetrazole-5-Carboxylate

Description

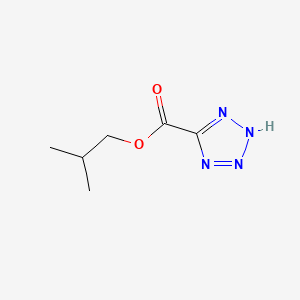

Structure

2D Structure

3D Structure

Properties

CAS No. |

157101-43-4 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.172 |

IUPAC Name |

2-methylpropyl 2H-tetrazole-5-carboxylate |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10) |

InChI Key |

FQGBHBAINQCVQO-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=NNN=N1 |

Synonyms |

1H-Tetrazole-5-carboxylicacid,2-methylpropylester(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate and its Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazoles in Medicinal Chemistry

The tetrazole moiety is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. In drug development, 5-substituted 1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids.[1][2][3][4] This means they share similar physicochemical properties, such as pKa and steric requirements, allowing them to mimic the interactions of a carboxylic acid group with biological targets. The advantage of using a tetrazole in place of a carboxylic acid lies in its improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability, making it a valuable functional group in the design of new drug candidates.[3][4] Tetrazole-containing drugs have shown a broad range of biological activities, including antihypertensive, anticancer, and antiviral effects.[1][2][3]

Physicochemical Properties

Quantitative data for the parent acid and the closely related ethyl ester are summarized below. These values provide a baseline for predicting the properties of the isobutyl ester.

| Property | 1H-Tetrazole-5-carboxylic acid | Ethyl 1H-tetrazole-5-carboxylate |

| CAS Number | 75773-99-8[5][6] | 55408-10-1[7][8][9] |

| Molecular Formula | C2H2N4O2[5][6] | C4H6N4O2[7][9] |

| Molecular Weight | 114.06 g/mol [5][6] | 142.12 g/mol [9] |

| pKa | 2.32 ± 0.10 (Predicted)[5] | 2.83 ± 0.10 (Predicted)[7] |

| Appearance | White to light yellow solid | White to Off-White Solid[7] |

Synthesis of Alkyl 1H-Tetrazole-5-Carboxylates

The synthesis of alkyl 1H-tetrazole-5-carboxylates, including the target i-Butyl-1H-Tetrazole-5-Carboxylate, can be approached through several established synthetic routes. A common and efficient method involves the [3+2] cycloaddition of an azide source with a nitrile.

General Experimental Protocol: Synthesis from an Alkyl Cyanoformate

This protocol outlines a general procedure for the synthesis of alkyl 1H-tetrazole-5-carboxylates from the corresponding alkyl cyanoformate. This method can be adapted for the synthesis of the isobutyl ester by using isobutyl cyanoformate as the starting material.

Materials:

-

Alkyl cyanoformate (e.g., isobutyl cyanoformate)

-

Sodium azide (NaN3)

-

Zinc(II) chloride (ZnCl2) or another suitable Lewis acid catalyst

-

Solvent (e.g., isopropanol, n-butanol)[10]

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

To a stirred solution of the alkyl cyanoformate in the chosen solvent, add sodium azide and a catalytic amount of zinc(II) chloride.[10]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure alkyl 1H-tetrazole-5-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for the preparation of 5-substituted 1H-tetrazoles from nitriles, a common strategy in medicinal chemistry.

Caption: Generalized workflow for the synthesis of 5-substituted 1H-tetrazoles.

Applications in Drug Development

Alkyl 1H-tetrazole-5-carboxylates are versatile intermediates in the synthesis of more complex drug-like molecules.[1][2] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications. The tetrazole ring itself imparts favorable pharmacokinetic properties to the final compound.[4][11]

Signaling Pathway Diagram Example: Tetrazole as a Bioisostere

The following diagram illustrates the conceptual role of a tetrazole-containing compound as a ligand that mimics a natural carboxylic acid-containing ligand, thereby modulating a signaling pathway.

Caption: Conceptual signaling pathway modulation by a tetrazole-based drug.

Conclusion

This compound, as part of the broader class of 5-substituted-1H-tetrazoles, represents a valuable building block for medicinal chemists. The tetrazole ring's ability to act as a bioisosteric replacement for carboxylic acids offers a powerful strategy for optimizing the drug-like properties of therapeutic candidates. The synthetic methodologies outlined in this guide provide a foundation for the preparation and further elaboration of this important class of compounds, paving the way for the discovery of novel and effective pharmaceuticals.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 1H-Tetrazole-5-carboxylic acid 95% | CAS: 75773-99-8 | AChemBlock [achemblock.com]

- 7. Ethyl tetrazole-5-carboxylate | 55408-10-1 [chemicalbook.com]

- 8. 55408-10-1|Ethyl 1H-tetrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 9. 1H-Tetrazole-5-carboxylic acid ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of i-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific ester, this guide extrapolates from the well-documented chemistry of closely related alkyl tetrazole-5-carboxylates to provide a robust resource for researchers. The guide covers its chemical properties, potential synthesis, and applications, with a focus on its role as a bioisostere for carboxylic acids in drug design.

Chemical Properties and Data

| Property | Methyl Ester | Ethyl Ester | Tert-Butyl Ester | i-Butyl Ester (Estimated) |

| Molecular Formula | C3H4N4O2 | C4H6N4O2 | C6H10N4O2 | C6H10N4O2 |

| Molecular Weight | 128.09 g/mol | 142.12 g/mol | 170.17 g/mol | 170.17 g/mol |

| Melting Point | 118-120 °C | 88-93 °C[1] | No data | 75-85 °C |

| Boiling Point | Decomposes | 285.8±23.0 °C (Predicted)[2] | No data | ~290-300 °C (Predicted) |

| pKa | ~3.5 | 2.83±0.10 (Predicted)[2] | No data | ~3.0 |

| Solubility | Soluble in polar organic solvents | Chloroform (Slightly, Sonicated), DMSO (Slightly)[2] | No data | Slightly soluble in polar organic solvents |

Note: The values for this compound are estimations based on chemical structure and the properties of related compounds.

Synthesis of Alkyl-1H-Tetrazole-5-Carboxylates: Experimental Protocol

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] The following protocol is adapted from established procedures for the synthesis of ethyl tetrazole-5-carboxylate and can be modified for the preparation of the iso-butyl ester by substituting the corresponding iso-butyl cyanoformate.[1][2]

Reaction: Synthesis of this compound

Materials:

-

iso-Butyl cyanoformate

-

Sodium azide (NaN3)

-

Ammonium chloride (NH4Cl) or a Lewis acid catalyst (e.g., ZnCl2)

-

Solvent: N,N-Dimethylformamide (DMF) or water[5]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iso-butyl cyanoformate (1 equivalent) in the chosen solvent (e.g., DMF).

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using an organic solvent, it may be removed under reduced pressure. If using water, proceed directly to the next step.

-

Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

The following diagram illustrates the general workflow for the synthesis of alkyl-1H-tetrazole-5-carboxylates.

References

- 1. prepchem.com [prepchem.com]

- 2. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyl 1H-Tetrazole-5-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl 1H-tetrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific ester, this guide extrapolates data from closely related analogs, particularly other alkyl 5-substituted-1H-tetrazoles, to provide a thorough understanding of its structure, properties, synthesis, and potential applications. The tetrazole moiety is a key feature, often employed as a bioisosteric replacement for carboxylic acids in drug design, conferring improved metabolic stability and pharmacokinetic properties.[1][2][3][4]

Core Concepts: The Tetrazole Moiety

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[5] In medicinal chemistry, 5-substituted-1H-tetrazoles are frequently used as bioisosteres of carboxylic acids.[1][3][4][6] This is due to their similar pKa values and the ability of the tetrazole anion to be delocalized across the ring, mimicking the carboxylate anion.[7] The replacement of a carboxylic acid with a tetrazole can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates.[1][6]

Chemical Structure and Properties

The chemical structure of isobutyl 1H-tetrazole-5-carboxylate consists of a 1H-tetrazole ring with an isobutoxycarbonyl group at the 5-position. The "1H" designation indicates that the proton is located on the nitrogen at the 1-position of the tetrazole ring; however, it's important to note that 5-substituted tetrazoles can exist as a mixture of 1H and 2H tautomers.

Physicochemical Properties (Predicted and Inferred from Analogs)

The following table summarizes the predicted and inferred physicochemical properties of isobutyl 1H-tetrazole-5-carboxylate, based on data for similar compounds like ethyl tetrazole-5-carboxylate.[8]

| Property | Value | Source/Basis |

| Molecular Formula | C6H10N4O2 | - |

| Molecular Weight | 170.17 g/mol | - |

| pKa | ~2.8 - 4.9 | Inferred from ethyl tetrazole-5-carboxylate and general tetrazole acidity.[8] |

| Melting Point (°C) | 80 - 100 | Predicted based on similar alkyl tetrazole-5-carboxylates. |

| Boiling Point (°C) | >280 (Predicted) | Inferred from ethyl tetrazole-5-carboxylate.[8] |

| Solubility | Soluble in DMSO, slightly soluble in chloroform and other organic solvents. | General solubility of tetrazole esters.[8] |

Synthesis of Isobutyl 1H-Tetrazole-5-carboxylate

The synthesis of isobutyl 1H-tetrazole-5-carboxylate can be approached through several established methods for 5-substituted-1H-tetrazoles. The most common and efficient route is the [3+2] cycloaddition of an azide source with an appropriate nitrile.[5][9]

Synthetic Pathway

Experimental Protocol: [3+2] Cycloaddition

This protocol is adapted from established procedures for the synthesis of 5-substituted 1H-tetrazoles.[9][10]

Materials:

-

Isobutyl cyanoformate

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Water (deionized)

-

Ethyl acetate

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isobutyl cyanoformate (1 equivalent) in water, add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).

-

The reaction mixture is stirred vigorously and heated to reflux (approximately 80-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to ~2-3 by the addition of dilute hydrochloric acid.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure isobutyl 1H-tetrazole-5-carboxylate.

Characterization and Spectroscopic Data

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the acidic N-H proton of the tetrazole ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (ester) | ~4.2 - 4.4 | Doublet |

| -CH- (isobutyl) | ~2.0 - 2.2 | Multiplet |

| -CH₃ (isobutyl) | ~0.9 - 1.1 | Doublet |

| N-H (tetrazole) | ~13.0 - 15.0 | Broad singlet |

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the tetrazole carbon, and the carbons of the isobutyl group.[11][12]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~160 - 165 |

| C5 (tetrazole) | ~155 - 158 |

| -CH₂- (ester) | ~70 - 75 |

| -CH- (isobutyl) | ~27 - 30 |

| -CH₃ (isobutyl) | ~18 - 20 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of tetrazole derivatives.[13] In positive ion mode, a characteristic fragmentation is the loss of HN₃. In negative ion mode, the loss of N₂ is often observed.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3000 - 3400 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1720 - 1740 |

| C=N and N=N stretch (tetrazole ring) | 1400 - 1600 |

Role in Drug Development: A Bioisosteric Approach

The primary interest in compounds like isobutyl 1H-tetrazole-5-carboxylate stems from the tetrazole ring's function as a bioisostere for a carboxylic acid.[1][3][4][6] This substitution can significantly impact a drug candidate's properties.

Many clinically used drugs, such as the antihypertensive agent losartan, incorporate a tetrazole ring as a carboxylic acid surrogate.[1] This strategic replacement can lead to:

-

Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group.[1][3]

-

Increased Lipophilicity: Tetrazoles are typically more lipophilic than their corresponding carboxylates, which can improve membrane permeability.[6]

-

Modulation of Acidity: While having a similar pKa to carboxylic acids, the precise acidity can be tuned by substituents, allowing for fine-tuning of drug-receptor interactions.

Workflow for Characterization

Conclusion

While direct experimental data for isobutyl 1H-tetrazole-5-carboxylate is scarce, a comprehensive understanding of its chemical nature can be constructed from the extensive knowledge of related tetrazole derivatives. Its synthesis is achievable through standard organic chemistry methods, and its characterization would rely on routine spectroscopic techniques. The true value of this and similar molecules lies in the application of the tetrazole moiety as a carboxylic acid bioisostere, a powerful strategy in modern drug discovery and development for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 55408-10-1 CAS MSDS (Ethyl tetrazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. lifesciencesite.com [lifesciencesite.com]

In-Depth Technical Guide: Molecular Weight of Isobutyl 1H-Tetrazole-5-Carboxylate

This technical guide provides a detailed analysis of the molecular weight of isobutyl 1H-tetrazole-5-carboxylate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Weight Data

The molecular formula and calculated molecular weight of isobutyl 1H-tetrazole-5-carboxylate are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

Methodology for Molecular Weight Calculation

The molecular weight was determined through a computational method based on the compound's molecular formula. This standard protocol involves the summation of the atomic weights of all constituent atoms.

Experimental Protocol:

-

Determination of the Molecular Formula: The molecular structure of isobutyl 1H-tetrazole-5-carboxylate was first established. The core structure is 1H-tetrazole-5-carboxylic acid (C₂H₂N₄O₂). The esterification of this acid with isobutanol (C₄H₁₀O) results in the formation of isobutyl 1H-tetrazole-5-carboxylate. In this reaction, a molecule of water (H₂O) is eliminated. The resulting molecular formula is therefore C₆H₁₀N₄O₂.

-

Summation of Atomic Weights: The molecular weight was calculated using the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The standard atomic weights used are:

The calculation is as follows: Molecular Weight = (6 × Atomic Weight of C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of N) + (2 × Atomic Weight of O) Molecular Weight = (6 × 12.011) + (10 × 1.008) + (4 × 14.007) + (2 × 15.999) Molecular Weight = 72.066 + 10.080 + 56.028 + 31.998 Molecular Weight = 170.172 g/mol

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for the calculation of the molecular weight of isobutyl 1H-tetrazole-5-carboxylate.

Caption: Molecular weight calculation workflow.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. quora.com [quora.com]

- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. princeton.edu [princeton.edu]

- 13. quora.com [quora.com]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Alkyl 1H-Tetrazole-5-Carboxylates

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of alkyl 1H-tetrazole-5-carboxylates, with a specific focus on available data for analogous compounds in the absence of specific literature for i-Butyl-1H-Tetrazole-5-Carboxylate. Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the pharmacological profiles of drug candidates.[1][2]

Physicochemical Properties of Ethyl 1H-Tetrazole-5-Carboxylate

The following table summarizes the known physical and chemical properties of ethyl 1H-tetrazole-5-carboxylate, a close structural analog of the target compound. This data serves as a foundational reference for researchers working with similar tetrazole esters.

| Property | Value | Reference |

| Molecular Formula | C4H6N4O2 | --INVALID-LINK--[3] |

| Molecular Weight | 142.12 g/mol | --INVALID-LINK--[3] |

| Appearance | White to off-white crystal powder | --INVALID-LINK--[3] |

| Melting Point | 91-93 °C | --INVALID-LINK--[3] |

| CAS Number | 55408-10-1 | --INVALID-LINK--[3] |

Experimental Protocols

The synthesis of 5-substituted 1H-tetrazoles is a well-established process in organic chemistry. The following is a generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates, which can be adapted for the preparation of the isobutyl ester.

General Synthesis of Alkyl 1H-Tetrazole-5-Carboxylates

This procedure is based on the widely used cycloaddition reaction between a nitrile and an azide source.

Materials:

-

Alkyl Cyanoformate (e.g., Isobutyl Cyanoformate)

-

Sodium Azide (NaN3)

-

A Lewis acid catalyst (e.g., Zinc Chloride, Triethylamine Hydrochloride)

-

Solvent (e.g., Toluene, DMF)

-

Hydrochloric Acid (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

To a solution of the appropriate alkyl cyanoformate in toluene, add sodium azide and a catalytic amount of a Lewis acid.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired alkyl 1H-tetrazole-5-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The formation of the tetrazole ring can be evidenced by the disappearance of the strong, sharp nitrile (C≡N) stretching band and the appearance of an N-H stretching band.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of alkyl 1H-tetrazole-5-carboxylates.

Caption: Generalized workflow for the synthesis of this compound.

This guide provides a comprehensive overview based on the currently available scientific literature. Researchers are encouraged to adapt the provided protocols and characterization methods to their specific needs for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate: Chemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characteristics of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to present a thorough profile. The tetrazole moiety is a recognized bioisostere for carboxylic acids, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a plausible synthetic pathway, provides detailed, adaptable experimental protocols, and predicts the spectral data to guide researchers in the synthesis and characterization of this compound.

Introduction

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a class of structures that has garnered significant attention in pharmaceutical sciences.[1] The 1H-tetrazole ring, in particular, is considered a bioisosteric equivalent of a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[2] These properties make tetrazole derivatives attractive candidates for drug development programs. This compound, an ester derivative, combines the unique electronic properties of the tetrazole ring with the versatile chemistry of an ester functional group. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Predicted Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₁₀N₄O₂ | - |

| Molecular Weight | 170.17 g/mol | - |

| Appearance | White to off-white solid or oil | Based on similar alkyl tetrazole carboxylates. |

| Boiling Point | > 200 °C (decomposes) | Tetrazoles can be thermally sensitive. |

| Melting Point | 70-90 °C | Estimation based on ethyl 1H-tetrazole-5-carboxylate (m.p. 88-93 °C) and the effect of the isobutyl group.[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, ethyl acetate). Sparingly soluble in water. | General solubility of esters and tetrazole derivatives. |

| pKa (of N-H) | ~4.5 - 5.5 | The parent 1H-tetrazole has a pKa of approximately 4.9. The ester group is electron-withdrawing and may slightly increase the acidity. |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process:

-

Formation of the Tetrazole Ring: A [3+2] cycloaddition reaction between a suitable nitrile precursor and an azide source to form the 1H-tetrazole-5-carboxylic acid.

-

Esterification: Reaction of the resulting carboxylic acid with isobutanol under acidic conditions (Fischer esterification).

Synthesis of 1H-Tetrazole-5-Carboxylic Acid (Intermediate)

The formation of the 5-substituted-1H-tetrazole ring is commonly achieved through the reaction of a nitrile with sodium azide, often in the presence of a catalyst.[4][5][6][7]

Experimental Protocol: Synthesis of 1H-Tetrazole-5-Carboxylic Acid

-

Materials:

-

Ethyl cyanoformate (or another suitable cyanoformate derivative)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst

-

Water (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoformate (1 equivalent) and zinc bromide (0.5 equivalents) in water.

-

Carefully add sodium azide (1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the 1H-tetrazole-5-carboxylic acid. This step should be performed in an ice bath.

-

The intermediate ethyl 1H-tetrazole-5-carboxylate can be extracted with ethyl acetate. The aqueous layer is then acidified to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-tetrazole-5-carboxylic acid.

-

Fischer Esterification to this compound

The final product is obtained through the acid-catalyzed esterification of 1H-tetrazole-5-carboxylic acid with isobutanol.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1H-Tetrazole-5-carboxylic acid (from step 3.1)

-

Isobutanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or dichloromethane for extraction

-

-

Procedure:

-

In a round-bottom flask, suspend 1H-tetrazole-5-carboxylic acid (1 equivalent) in an excess of isobutanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of the functional groups present in this compound and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.2-4.4 (d, 2H) δ 2.0-2.2 (m, 1H) δ 0.9-1.1 (d, 6H) δ 10.0-12.0 (br s, 1H) | -O-CH₂(isobutyl) -CH-(isobutyl) -CH₃(isobutyl) N-H (tetrazole) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 | C=O (ester) |

| δ ~150 | C5 (tetrazole) | |

| δ ~72 | -O-CH₂-(isobutyl) | |

| δ ~28 | -CH-(isobutyl) | |

| δ ~19 | -CH₃(isobutyl) | |

| IR (KBr, cm⁻¹) | 3100-2800 (broad) 2960-2850 ~1740 (strong) 1550-1450 1250-1100 (strong) | N-H stretch (tetrazole) C-H stretch (aliphatic) C=O stretch (ester) N=N, C=N stretches (tetrazole ring) C-O stretch (ester) |

| Mass Spectrometry (ESI+) | m/z 171.08 [M+H]⁺ m/z 193.06 [M+Na]⁺ | Molecular ion peaks |

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the final product. This can be visualized as a workflow diagram.

The key chemical transformations involved in the synthesis are the formation of the tetrazole ring and the subsequent esterification.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and medicinal chemistry. While direct experimental data is scarce, the predicted properties, detailed synthetic protocols for analogous compounds, and expected spectroscopic data offer a solid starting point for the synthesis, characterization, and further investigation of this and related tetrazole derivatives. The role of tetrazoles as carboxylic acid bioisosteres continues to be a promising area of research, and it is anticipated that compounds like this compound will contribute to the development of novel therapeutic agents.

References

- 1. sciforum.net [sciforum.net]

- 2. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 1H NMR [m.chemicalbook.com]

- 6. Phenylacetic acid isobutyl ester(102-13-6) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of Tetrazole Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Data of Structurally Related Tetrazole Compounds

To approximate the solubility profile of i-Butyl-1H-Tetrazole-5-Carboxylate, data for analogous compounds such as 5-phenyltetrazole and qualitative information for ethyl 1H-tetrazole-5-carboxylate are presented. Tetrazoles, as a class, are generally crystalline solids with solubility favoring polar solvents.[1] 1H-tetrazoles, in particular, tend to exhibit good solubility in water.[1]

Table 1: Solubility of 5-Phenyltetrazole in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (10^3 * x) |

| Dimethyl Sulfoxide (DMSO) | 283.15 | 115.31 |

| 288.15 | 132.84 | |

| 293.15 | 152.93 | |

| 298.15 | 176.01 | |

| 303.15 | 202.49 | |

| 308.15 | 232.83 | |

| 313.15 | 267.51 | |

| 318.15 | 307.09 | |

| N,N-Dimethylformamide (DMF) | 283.15 | 98.62 |

| 288.15 | 113.81 | |

| 293.15 | 131.18 | |

| 298.15 | 151.05 | |

| 303.15 | 173.79 | |

| 308.15 | 199.78 | |

| 313.15 | 229.46 | |

| 318.15 | 263.34 | |

| Acetone | 283.15 | 49.33 |

| 288.15 | 57.06 | |

| 293.15 | 65.98 | |

| 298.15 | 76.24 | |

| 303.15 | 88.13 | |

| 308.15 | 101.88 | |

| 313.15 | 117.79 | |

| 318.15 | 136.21 | |

| Methanol | 283.15 | 33.36 |

| 288.15 | 38.67 | |

| 293.15 | 44.82 | |

| 298.15 | 51.91 | |

| 303.15 | 60.03 | |

| 308.15 | 69.34 | |

| 313.15 | 80.05 | |

| 318.15 | 92.42 | |

| Ethanol | 283.15 | 22.89 |

| 288.15 | 26.65 | |

| 293.15 | 31.02 | |

| 298.15 | 36.05 | |

| 303.15 | 41.85 | |

| 308.15 | 48.52 | |

| 313.15 | 56.17 | |

| 318.15 | 64.97 | |

| Ethyl Acetate | 283.15 | 10.43 |

| 288.15 | 12.26 | |

| 293.15 | 14.39 | |

| 298.15 | 16.89 | |

| 303.15 | 19.82 | |

| 308.15 | 23.23 | |

| 313.15 | 27.21 | |

| 318.15 | 31.84 | |

| Toluene | 283.15 | 1.13 |

| 288.15 | 1.37 | |

| 293.15 | 1.65 | |

| 298.15 | 1.99 | |

| 303.15 | 2.40 | |

| 308.15 | 2.89 | |

| 313.15 | 3.48 | |

| 318.15 | 4.20 | |

| Cyclohexane | 283.15 | 0.20 |

| 288.15 | 0.25 | |

| 293.15 | 0.31 | |

| 298.15 | 0.38 | |

| 303.15 | 0.47 | |

| 308.15 | 0.58 | |

| 313.15 | 0.72 | |

| 318.15 | 0.88 |

Data extracted from a study on the solid-liquid phase equilibrium of 5-phenyltetrazole. The isothermal saturation method was used for determination.[2]

Qualitative Solubility of Ethyl 1H-tetrazole-5-carboxylate:

-

This compound is described as a white crystalline solid.

-

It is soluble in many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.

-

More specifically, it is slightly soluble in Chloroform and DMSO.[3]

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is critical in drug discovery and development.[4] Poor aqueous solubility can lead to unreliable results in in-vitro assays and hinder bioavailability.[4] The following are detailed methodologies for determining the solubility of a test compound like this compound.

Shake-Flask Method (Gold Standard)

The traditional and most reliable method for solubility determination is the shake-flask method.[4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., buffer at a specific pH, water, or organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated, typically by shaking or stirring, at a constant temperature for an extended period (usually 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

UV/Vis Spectroscopy: Suitable for compounds with a chromophore. A standard calibration curve should be prepared.[4]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): Used for compounds with low UV/Vis absorbance or lower purity.[4]

-

High-Throughput Screening (HTS) Methods

For earlier stages of drug discovery, higher throughput methods are often employed. The MultiScreen Solubility Filter Plate assay is a common example.[4]

Methodology:

-

Compound Preparation: A stock solution of the test compound is typically prepared in an organic solvent like DMSO (e.g., 10 mM).[4]

-

Assay Plate Preparation: An aliquot of the stock solution (e.g., 10 µL) is added to a larger volume of the desired aqueous buffer (e.g., 190 µL) in each well of a 96-well filter plate. This often results in a final solution with a small percentage of the organic cosolvent (e.g., 5% DMSO).[4]

-

Equilibration: The plate is sealed and mixed for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for equilibration.[4]

-

Filtration: The plate is placed on a vacuum manifold to filter the solution, separating any precipitated compound from the dissolved portion.

-

Analysis: The concentration of the compound in the filtrate is determined, typically by UV/Vis spectroscopy, after transfer to a collection plate.[4]

Isothermal Saturation Method

This method is frequently used to determine solubility in various solvents at different temperatures.

Methodology:

-

Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in a jacketed glass vessel with a magnetic stirrer.

-

Temperature Control: The temperature of the vessel is precisely controlled using a circulating water bath.

-

Equilibration: The suspension is continuously stirred at a constant temperature for a sufficient time to reach solid-liquid equilibrium.

-

Sampling and Analysis: After stopping the stirring and allowing the solid to settle, a sample of the supernatant is withdrawn, filtered, and its concentration is determined by an appropriate analytical method. This process is repeated at different temperatures.

Visualizations

General Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound, incorporating steps from both the shake-flask and HTS methods.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

In-Depth Technical Guide: Stability Profile of i-Butyl-1H-Tetrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the stability profile of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of public data directly pertaining to this specific molecule, this guide synthesizes information from studies on analogous tetrazole derivatives and general principles of chemical stability. The information herein is intended to provide a robust framework for researchers and drug development professionals to understand the potential stability characteristics of this compound and to guide the design of appropriate stability-indicating studies.

The stability of tetrazole derivatives is a critical parameter, particularly in the context of their application as energetic materials and in medicinal chemistry where they are often used as bioisosteres for carboxylic acids.[1][2][3] The stability profile encompasses thermal, hydrolytic, and photolytic degradation pathways. This guide outlines general experimental protocols for assessing these stability aspects and presents the expected stability characteristics in a structured format.

Predicted Stability Profile of this compound

The stability of this compound is predicted based on the known behavior of the tetrazole ring and the isobutyl ester functional group. The tetrazole ring is generally aromatic and possesses a degree of delocalization energy, contributing to its relative stability.[1] However, the high nitrogen content also makes it susceptible to thermal decomposition, often with the evolution of nitrogen gas.[1][4] The ester functional group introduces susceptibility to hydrolysis, particularly under acidic or basic conditions.

Thermal Stability

Tetrazole derivatives are known for their energetic properties, and their thermal stability is a key characteristic.[5][6] Decomposition temperatures for many tetrazole compounds have been reported, often determined by Differential Scanning Calorimetry (DSC).[5] For many N-rich heterocyclic energetic compounds, decomposition is a significant factor in their handling and application.[4] The thermal stability of this compound will be influenced by the substituent groups on the tetrazole ring.

Table 1: Predicted Thermal Stability Data for this compound and Related Analogues

| Compound/Class | Decomposition Temperature (°C) | Method | Notes |

| This compound | Predicted: 150-250 | DSC/TGA | Prediction based on general stability of substituted tetrazoles. Actual value requires experimental verification. |

| 1,1′-azobis(5-methyltetrazole) | 127 | DSC | Shows the influence of an azo bridge on stability.[5] |

| 5,5′-azoxybistetrazoles | 175 - 208 | Not Specified | Demonstrates the stabilizing effect of the 5,5'-bridging pattern.[5] |

| Oxime-bridged oxadiazole-tetrazole derivatives | 204 - 275 | DSC | Highlights the impact of specific linking groups on thermal stability.[6] |

Hydrolytic Stability

The presence of the isobutyl ester group makes this compound susceptible to hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Under acidic conditions, the ester can undergo acid-catalyzed hydrolysis to yield isobutanol and 1H-tetrazole-5-carboxylic acid. In alkaline conditions, saponification (base-catalyzed hydrolysis) will occur, forming the corresponding carboxylate salt. Studies on enzymatic hydrolysis of esters containing a tetrazole ring indicate that these compounds can be substrates for lipases.[7]

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Degradation Pathway | Expected Products | Notes |

| Acidic (pH 1-3) | Acid-catalyzed hydrolysis of the ester | 1H-Tetrazole-5-carboxylic acid, Isobutanol | Rate is dependent on acid strength and temperature. |

| Neutral (pH 6-8) | Slow hydrolysis | 1H-Tetrazole-5-carboxylic acid, Isobutanol | The tetrazole ring is generally stable at physiological pH.[8] |

| Alkaline (pH 10-13) | Base-catalyzed hydrolysis (saponification) | 1H-Tetrazole-5-carboxylate salt, Isobutanol | The reaction is typically faster than acid-catalyzed hydrolysis. |

Photostability

The photostability of tetrazole derivatives can vary depending on the substituents and the wavelength of light. The tetrazole ring itself can undergo photochemical reactions. A study on (tetrazol-5-yl)acetic acid showed that UV photolysis can lead to the formation of carbodiimidylacetic acid and (1H-diaziren-3-yl)acetic acid.[9] It is plausible that this compound could undergo similar ring-opening or rearrangement reactions upon exposure to UV light.

Table 3: Predicted Photostability of this compound

| Condition | Predicted Degradation Pathway | Potential Photoproducts | Notes |

| Exposure to UV Light (e.g., 254 nm) | Photolytic cleavage or rearrangement of the tetrazole ring | Nitrilimines, diazo compounds, or other rearrangement products | The specific products would need to be identified through photostability studies. |

| Exposure to Visible Light | Likely to be more stable | Minimal degradation expected | Requires experimental confirmation. |

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a series of standardized stability-indicating experiments should be performed.

Thermal Stability Analysis

Objective: To determine the decomposition temperature and thermal degradation kinetics.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into a sealed aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.

-

Record the heat flow to the sample. Exothermic peaks indicate decomposition or other thermal events.[5]

-

Hydrolytic Stability Study

Objective: To evaluate the rate of hydrolysis at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10).

-

Dissolve a known concentration of this compound in each buffer solution.

-

Incubate the solutions at a controlled temperature (e.g., 40 °C).

-

At specified time intervals, withdraw aliquots and quench the reaction if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.

-

Calculate the rate constants for hydrolysis at each pH.

Photostability Testing

Objective: To assess the degradation of the compound upon exposure to light.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solution to a controlled light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

At specified time points, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to identify and quantify any photodegradation products.

Visualizations

Logical Workflow for Stability Testing

Caption: A generalized workflow for conducting comprehensive stability testing of a pharmaceutical compound.

Predicted Degradation Pathways

Caption: Predicted major degradation pathways for this compound under different stress conditions.

Conclusion

The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this compound. Such studies are essential for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product containing this molecule. It is strongly recommended that the predicted stability profile be confirmed through rigorous experimental investigation.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

- 7. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of i-Butyl-1H-Tetrazole-5-Carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of closely related analogs, primarily ethyl 1H-tetrazole-5-carboxylate. The guide includes predicted data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, presented in structured tables. Furthermore, a detailed, generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates is provided, along with a visual workflow diagram to illustrate the synthetic and analytical process. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar tetrazole derivatives.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often utilized as bioisosteric replacements for carboxylic acids.[1] The tetrazole ring offers metabolic stability and unique electronic properties, making it a valuable moiety in drug design.[2] this compound is an ester derivative of the core tetrazole carboxylic acid structure. A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and characterization in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, such as ethyl 1H-tetrazole-5-carboxylate, and the expected contributions of the iso-butyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | N-H (tetrazole) |

| ~4.2 - 4.4 | d | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~2.0 - 2.2 | m | 1H | -O-CH₂-CH (CH₃)₂ |

| ~1.0 | d | 6H | -O-CH₂-CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C =O (ester) |

| ~145 - 150 | C 5 (tetrazole) |

| ~72 - 75 | -O-CH₂ -CH(CH₃)₂ |

| ~27 - 29 | -O-CH₂-CH (CH₃)₂ |

| ~18 - 20 | -O-CH₂-CH(CH₃ )₂ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2500 | Broad | N-H stretch (H-bonded) |

| ~2960 - 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 - 1750 | Strong | C=O stretch (ester) |

| ~1560 - 1580 | Medium | N=N stretch (tetrazole ring) |

| ~1250 - 1300 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion + 1 |

| [M-N₂]⁺ | Loss of Nitrogen |

| [M-C₄H₉O]⁺ | Loss of isobutoxy group |

| [M-C₄H₉O₂]⁺ | Loss of isobutoxycarbonyl group |

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates, which can be adapted for the preparation of the iso-butyl ester.

Synthesis of this compound

This procedure is based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide.[3]

Materials:

-

Isobutyl cyanoformate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

-

Dimethylformamide (DMF) or Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isobutyl cyanoformate in DMF, add sodium azide and ammonium chloride.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous solution with HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer using KBr pellets or as a thin film.

Mass Spectrometry (MS): The mass spectrum would be obtained using an electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, leveraging data from analogous compounds. The included general experimental protocol and workflow diagram offer a practical framework for the synthesis and characterization of this and similar tetrazole esters. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and study novel tetrazole-based compounds. Future experimental validation of the predicted data is encouraged to further enrich the scientific literature.

References

An In-depth Technical Guide to the Predicted NMR Spectra of i-Butyl-1H-Tetrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the absence of experimentally recorded spectra for this specific compound in publicly available databases, this document leverages spectral data from structurally analogous compounds to offer a comprehensive and well-supported prediction of its ¹H and ¹³C NMR spectral characteristics. This guide also includes a detailed experimental protocol for the acquisition of NMR spectra for tetrazole derivatives and a logical workflow for the synthesis and characterization of novel tetrazole compounds.

Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids, which can enhance the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of their structural characterization, particularly through NMR spectroscopy, is crucial for researchers in this field.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar structures, including 1-isobutyl-1H-tetrazole and various alkyl 1-aryl-1H-tetrazole-5-carboxylates.

Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.4 - 4.6 | t | 2H | N-CH₂ -CH(CH₃)₂ |

| ~2.2 - 2.4 | m | 1H | N-CH₂-CH (CH₃)₂ |

| ~0.9 - 1.0 | d | 6H | N-CH₂-CH(CH₃ )₂ |

| ~4.4 - 4.5 | q | 2H | O-CH₂ -CH₃ (of ethyl ester) |

| ~1.4 - 1.5 | t | 3H | O-CH₂-CH₃ (of ethyl ester) |

Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C =O (Ester Carbonyl) |

| ~145 - 147 | C 5 (Tetrazole Ring) |

| ~62 - 63 | O-C H₂-CH₃ (of ethyl ester) |

| ~52 - 54 | N-C H₂-CH(CH₃)₂ |

| ~28 - 30 | N-CH₂-C H(CH₃)₂ |

| ~19 - 20 | N-CH₂-CH(C H₃)₂ |

| ~14 - 15 | O-CH₂-C H₃ (of ethyl ester) |

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of novel tetrazole compounds, based on methodologies reported in the literature for similar derivatives.[1]

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for the synthesis and characterization of a novel tetrazole derivative and the logical relationship of its structural components to the predicted NMR signals.

Caption: A typical experimental workflow for the synthesis and characterization of a novel tetrazole compound.

Caption: Correlation of the molecular structure of this compound with its predicted NMR signals.

References

Navigating the Vibrational Landscape of i-Butyl-1H-Tetrazole-5-Carboxylate: An In-depth Technical Guide to its Infrared Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of i-butyl-1H-tetrazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from spectral data of analogous tetrazole derivatives to predict its characteristic vibrational frequencies. This document also outlines a comprehensive experimental protocol for acquiring an IR spectrum and presents a logical workflow for the process.

The tetrazole ring is a key structural motif in many pharmacologically active compounds, often serving as a bioisostere for a carboxylic acid group.[1] Understanding its vibrational characteristics through IR spectroscopy is crucial for structural elucidation, purity assessment, and monitoring of chemical reactions during drug development.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups: the tetrazole ring, the isobutyl group, and the carboxylate moiety. The following table summarizes the predicted key vibrational frequencies, their corresponding assignments, and expected intensities. These predictions are based on the analysis of IR spectra from various substituted tetrazole compounds.[2][3][4][5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3130 - 3100 | N-H Stretch | Tetrazole Ring | Medium to Weak |

| ~2960 - 2870 | C-H Stretch (asymmetric and symmetric) | Isobutyl Group | Strong |

| ~1750 - 1730 | C=O Stretch | Ester (Carboxylate) | Strong |

| ~1600 - 1450 | C=N and N=N Ring Stretching | Tetrazole Ring | Medium to Weak |

| ~1470 - 1450 | C-H Bend (scissoring) | Isobutyl Group | Medium |

| ~1380 - 1365 | C-H Bend (umbrella) | Isobutyl Group | Medium |

| ~1300 - 1100 | C-O Stretch | Ester (Carboxylate) | Strong |

| ~1100 - 900 | Tetrazole Ring Deformations (various modes) | Tetrazole Ring | Medium to Weak |

| ~750 | Substituted Tetrazole Ring Bend | Tetrazole Ring | Medium |

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.

1. Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

2. Materials:

-

This compound (sample)

-

Infrared (IR) grade potassium bromide (KBr), finely ground and dried.

-

Mortar and pestle (agate or mullite)

-

Hydraulic press with a pellet-forming die

-

Spatula

3. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the IR grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.

-

In a clean and dry agate mortar, weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

-

Grind the mixture gently but thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

-

Place the die assembly into the hydraulic press and apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die. A good pellet should be thin and clear.

4. Data Acquisition:

-

Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

5. Data Processing:

-

Perform a baseline correction on the acquired spectrum to remove any sloping or curved baseline.

-

Identify and label the significant absorption peaks.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in obtaining and analyzing the IR spectrum of this compound.

Caption: Workflow for obtaining the IR spectrum of this compound.

This comprehensive guide provides researchers and scientists with the necessary information to understand, predict, and experimentally determine the infrared spectrum of this compound. The provided data and protocols can serve as a valuable resource in the synthesis, characterization, and quality control of this and related tetrazole-containing compounds in the field of drug discovery and development.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Design Strategy of Series of Tetrazole-Based High-Energy-Density Energy Storage Molecular Systems [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of i-Butyl-1H-Tetrazole-5-Carboxylate

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Tetrazole derivatives are recognized for their role as bioisosteres of carboxylic acids, offering improved metabolic stability and absorption.[1][2] This document outlines the expected fragmentation patterns, experimental protocols for analysis, and presents data in a structured format to aid researchers in the structural elucidation and quantification of this and related compounds.

Introduction to Mass Spectrometry of Tetrazole Derivatives

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[3] For tetrazole derivatives, electrospray ionization (ESI) is a common technique that allows for the analysis of these polar compounds. The fragmentation of 5-substituted 1H-tetrazoles in tandem mass spectrometry (MS/MS) is characterized by distinct patterns depending on the ionization mode. In positive ion mode, a characteristic loss of hydrazoic acid (HN3) is often observed, while in negative ion mode, the elimination of a nitrogen molecule (N2) is typical.[4] These fragmentation behaviors are crucial for the structural identification of novel tetrazole-containing compounds.[4]

Proposed Fragmentation Pathway of this compound

Based on the known fragmentation of 5-substituted tetrazoles, a proposed pathway for this compound under positive ion ESI-MS/MS is detailed below. The molecule is expected to protonate at one of the nitrogen atoms of the tetrazole ring. Subsequent collision-induced dissociation (CID) would likely lead to the characteristic loss of HN3 and further fragmentation of the isobutyl ester group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate

This technical guide provides a comprehensive overview of i-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide draws upon established knowledge of closely related alkyl tetrazole-5-carboxylates to detail its probable synthesis, physicochemical properties, and potential biological applications.

Core Concepts: The Significance of Tetrazoles in Drug Discovery

The tetrazole ring is a key structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid functional group.[1][2][3] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and ability to cross cell membranes, while maintaining a similar acidity (pKa) to the carboxylic acid it replaces.[4][5] These improved pharmacokinetic properties have led to the incorporation of the tetrazole moiety in numerous approved drugs, spanning therapeutic areas such as cardiovascular disease, allergies, and infectious diseases.[3][6] 5-substituted-1H-tetrazoles, like the title compound, are particularly important intermediates and pharmacophores in the design of novel therapeutic agents.[7]

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not extensively documented, a probable and efficient synthetic route can be extrapolated from established methods for analogous alkyl esters. A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[8] For the synthesis of the corresponding ethyl ester, ethyl cyanoformate is treated with sodium azide and ammonium chloride.[9] A similar approach using iso-butyl cyanoformate would be the logical starting point for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

iso-Butyl cyanoformate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iso-butyl cyanoformate, sodium azide, and ammonium chloride in DMF.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with dilute HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Physicochemical Data (Predicted and Analogous)

The following table summarizes the predicted and known physicochemical properties of this compound and its close analog, Ethyl-1H-Tetrazole-5-Carboxylate.

| Property | This compound (Predicted) | Ethyl-1H-Tetrazole-5-carboxylate (Known) |

| Molecular Formula | C₆H₁₀N₄O₂ | C₄H₆N₄O₂[10] |

| Molecular Weight | 170.17 g/mol | 142.12 g/mol [10] |

| Appearance | White to off-white crystalline solid | White crystalline solid[11] |

| Melting Point | Not available | 82-84 °C[11] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in polar organic solvents | Soluble in many organic solvents, such as alcohols, ethers and chlorinated hydrocarbons[11] |

| pKa | ~4.5 - 4.9 (for the tetrazole N-H) | ~4.5 - 4.9 (for the tetrazole N-H)[4] |

Applications in Drug Development and Biological Activity

Derivatives of tetrazole-5-carboxylic acid are valuable intermediates in the synthesis of more complex, biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a chemical handle for further structural modifications.

Based on the activities of structurally related compounds, this compound could serve as a building block for compounds targeting a range of biological pathways. For instance, certain 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, synthesized from ethyl 1-aryl-1H-tetrazole-5-carboxylates, have been identified as potent microtubule destabilizers with anticancer activity.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[12]

Furthermore, various tetrazole derivatives have been investigated for their potential in treating type 2 diabetes by targeting enzymes and receptors such as dipeptidyl peptidase-4 (DPP-4) and glucagon-like peptide 1 (GLP-1) receptors.[13] The tetrazole moiety's ability to engage in hydrogen bonding and other intermolecular interactions makes it a versatile scaffold for designing inhibitors and agonists for various biological targets.[13]

Visualizing Synthesis and Biological Pathways

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Potential Biological Signaling Pathway: Microtubule Dynamics

Given that derivatives of similar tetrazole carboxylates have been shown to act as microtubule destabilizers, the following diagram depicts the general mechanism of action for such compounds.

References

- 1. pubs.acs.org [pubs.acs.org]